molecular formula C10H11BrClN B582164 1-(4-Bromo-3-chlorophenyl)pyrrolidine CAS No. 1291487-20-1

1-(4-Bromo-3-chlorophenyl)pyrrolidine

Cat. No. B582164
CAS RN: 1291487-20-1
M. Wt: 260.559
InChI Key: LOFHFDVFVPSKSD-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-chlorophenyl)pyrrolidine” is a compound with the CAS Number: 877383-54-5 . It has a molecular weight of 288.57 . The IUPAC name for this compound is 1-(4-bromo-2-chlorobenzoyl)pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using various methods. For instance, the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “1-(4-Bromo-3-chlorophenyl)pyrrolidine” compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

The structure–activity relationship (SAR) of the studied compounds, including “1-(4-Bromo-3-chlorophenyl)pyrrolidine”, is investigated by comparing the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane . This helps in understanding the influence of steric factors on biological activity .

Antiviral Therapy

Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy . The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar . “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could potentially be used in this context.

Anticancer Therapy

As mentioned above, the inhibition of mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in anticancer therapy . The potential of “1-(4-Bromo-3-chlorophenyl)pyrrolidine” in this field could be explored further.

Treatment of Human Diseases

The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of various human diseases . The “1-(4-Bromo-3-chlorophenyl)pyrrolidine” compound, with its pyrrolidine ring, could potentially be used in the development of new drugs for the treatment of various diseases.

Development of New Biological Profiles

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This means that “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could potentially be used to develop new biological profiles for drug candidates.

Safety and Hazards

The safety data sheet for “1-(4-Bromo-3-chlorophenyl)pyrrolidine” suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The future directions for “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could involve further exploration of its synthesis, analysis, and potential applications. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported, which could open up new avenues for research .

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHFDVFVPSKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716485
Record name 1-(4-Bromo-3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chlorophenyl)pyrrolidine

CAS RN

1291487-20-1
Record name Pyrrolidine, 1-(4-bromo-3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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